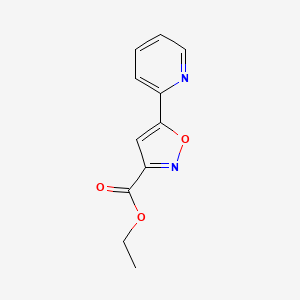
Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate
Cat. No. B7763411
M. Wt: 218.21 g/mol
InChI Key: MKGNEKMFBYWYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08404672B2
Procedure details


A 20 mL BIOTAGE® microwave vial and stir bar were oven dried and cooled under a stream of dry nitrogen. The vial was flushed with argon and charged with dichlorobis(triphenylphosphine)-palladium(II) (96 mg, 0.137 mmol) and dioxane (12 mL) followed by sparging with argon for several minutes. 2-Bromopyridine (0.217 mL, 2.28 mmol), ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (980 mg, 2.28 mmol), and 1-butyl-3-methylimidazolium hexafluorophosphate (0.047 mL, 0.228 mmol) were added and sparging was continued for several minutes. The vial was sealed and processed in a BIOTAGE® microwave at 150° C. for 60 minutes. The solution was cooled, evaporated, and the residue was loaded onto a 120 g Isco silica gel cartridge, which was pre-equilibrated with hexanes, and then eluted with 0-50% EtOAc/Hexanes. The product fractions were evaporated to give a pale yellow oil, which solidified after being placed under high vacuum to afford ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (212 mg, 0.972 mmol, 43% yield). The product had an HPLC retention. time=2.48 min.—Column: YMC S5 COMBISCREEN® 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA. LC/MS M+1=219.1. 1H NMR (400 MHz, chloroform-d) δ ppm 1.42-1.48 (m, 3H), 4.49 (q, J=7.28 Hz, 2H), 7.31 (s, 1H), 7.39 (ddd, J=7.53, 4.89, 1.13 Hz, 1H), 7.87 (td, J=7.78, 1.76 Hz, 1H), 7.96 (d, J=7.78 Hz, 1H), and 8.73 (d, 1H).

Quantity
980 mg
Type
reactant
Reaction Step One

Quantity
0.047 mL
Type
reactant
Reaction Step One



Yield
43%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:13]1[O:17][N:16]=[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:14]=1)CCC.F[P-](F)(F)(F)(F)F.C([N+]1C=CN(C)C=1)CCC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCOCC1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:13]1[O:17][N:16]=[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:14]=1 |f:2.3,^1:50,69|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.217 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
980 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1=CC(=NO1)C(=O)OCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0.047 mL
|
|
Type
|
reactant
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.C(CCC)[N+]1=CN(C=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
96 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
A 20 mL BIOTAGE® microwave vial and stir bar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled under a stream of dry nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was flushed with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by sparging with argon for several minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sparging
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for several minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 0-50% EtOAc/Hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product fractions were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow oil, which
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C1=CC(=NO1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.972 mmol | |
| AMOUNT: MASS | 212 mg | |
| YIELD: PERCENTYIELD | 43% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
